3-Acetamidophthalic anhydride
Overview
Description
3-Acetamidophthalic anhydride is an organic compound with the molecular formula C10H7NO4. It is a derivative of phthalic anhydride, where one of the hydrogen atoms is replaced by an acetamido group. This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
C10H7NO4C_{10}H_{7}NO_{4}C10H7NO4
. This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.Pharmacokinetics
Information on its bioavailability is also currently unavailable .
Biochemical Analysis
Biochemical Properties
The compound’s interactions with enzymes, proteins, and other biomolecules have not been extensively studied .
Cellular Effects
Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, has not been reported in the literature .
Dosage Effects in Animal Models
Studies on the effects of different dosages of N-(1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide in animal models, including any threshold effects or toxic or adverse effects at high doses, have not been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetamidophthalic anhydride can be synthesized through the reaction of phthalic anhydride with acetamide under specific conditions. The reaction typically involves heating the reactants to facilitate the formation of the anhydride ring .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phthalic anhydride and acetamide are combined under controlled temperatures and pressures. The yield of this process can be optimized by adjusting the reaction conditions, such as temperature, pressure, and the presence of catalysts .
Chemical Reactions Analysis
Types of Reactions: 3-Acetamidophthalic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Phthalic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phthalic anhydrides.
Scientific Research Applications
3-Acetamidophthalic anhydride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Phthalic Anhydride: The parent compound, which lacks the acetamido group.
N-Substituted Phthalic Anhydrides: Compounds where the hydrogen atom in the acetamido group is replaced by other substituents.
Uniqueness: 3-Acetamidophthalic anhydride is unique due to its specific reactivity and the presence of the acetamido group, which imparts distinct chemical properties compared to its analogs. This makes it valuable in specialized chemical syntheses and industrial applications .
Properties
IUPAC Name |
N-(1,3-dioxo-2-benzofuran-4-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-5(12)11-7-4-2-3-6-8(7)10(14)15-9(6)13/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUAJOABXCGLCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978816 | |
Record name | N-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6296-53-3 | |
Record name | 6296-53-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6296-53-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetamidophthalic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-Acetamidophthalic anhydride a crucial component in Apremilast synthesis?
A: this compound serves as a key building block in the final step of Apremilast synthesis [, ]. It reacts with a chiral 1-(3-ethoxy-4-methoxyphenyl)-2-(methanesulfonyl)ethylamine derivative to form the final Apremilast molecule. This reaction specifically targets the anhydride functionality of this compound, highlighting its importance in forming the desired isoindoline-1,3-dione core of Apremilast.
Q2: What makes the reaction of this compound in Apremilast synthesis advantageous from a production standpoint?
A: The research [] highlights several advantages of using this compound in the final step of Apremilast synthesis:
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